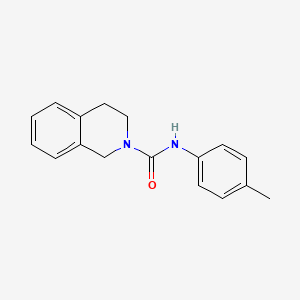

N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Description

N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide: is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a 4-methylphenyl group attached to the nitrogen atom of the isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name |

N-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13-6-8-16(9-7-13)18-17(20)19-11-10-14-4-2-3-5-15(14)12-19/h2-9H,10-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKREQOEPILALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365358 | |

| Record name | ST50766186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304659-09-4 | |

| Record name | ST50766186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine with glyoxal in the presence of an acid catalyst.

Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the isoquinoline derivative with 4-methylphenyl halide in the presence of a base such as potassium carbonate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the 4-methylphenyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, base catalysts such as potassium carbonate or sodium hydroxide.

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Reduced isoquinoline derivatives.

Substitution Products: Isoquinoline derivatives with different substituents replacing the 4-methylphenyl group.

Scientific Research Applications

Pharmacological Properties

N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Dopamine Receptor Modulation : This compound acts as a positive allosteric modulator (PAM) of D1 dopamine receptors, which are implicated in numerous neurological and psychiatric disorders. Its modulation can enhance dopaminergic signaling, potentially benefiting conditions such as schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD) .

- Anticancer Potential : Isoquinoline derivatives are known for their ability to inhibit certain enzymes and pathways involved in cancer progression. This compound may exhibit similar properties, making it a subject of interest in anticancer research .

Case Studies and Research Findings

Numerous studies have explored the applications and effects of this compound:

- Neurodegenerative Diseases : Research indicates that compounds similar to this compound can improve cognitive functions in models of neurodegenerative diseases. For instance, studies have shown that PAMs of D1 receptors can enhance cognitive performance in animal models of Alzheimer's disease .

- Cancer Research : Investigations into the anticancer potential of isoquinoline derivatives have revealed that they can inhibit the growth of various cancer cell lines. The specific effects of this compound on cancer cell proliferation remain an active area of research .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other isoquinoline derivatives:

| Compound Name | Structure | Primary Application |

|---|---|---|

| N-(3,4-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | Structure | Anticancer research |

| 1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | Structure | Neurodegenerative disorders |

| N-(2-isopropylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | Structure | Cognitive enhancement |

Conclusion and Future Directions

This compound presents promising applications in pharmacology due to its ability to modulate dopamine receptors and potentially inhibit cancer progression. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Clinical trials to assess safety and efficacy in human populations.

- Exploration of combination therapies utilizing this compound with other pharmacological agents.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

- N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

- N-(4-bromophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

- N-(4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Comparison: N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. The methyl group can influence the compound’s lipophilicity, metabolic stability, and interaction with molecular targets, making it a valuable compound for specific applications.

Biological Activity

N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a compound of interest due to its potential pharmacological applications, particularly as a positive allosteric modulator of dopamine D1 receptors. This article aims to explore the biological activity of this compound, summarizing its effects on various biological systems, including its cytotoxicity against tumor cell lines and its role in neurological functions.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroisoquinoline derivatives. Its structure is characterized by a dihydroisoquinoline core substituted with a 4-methylphenyl group and a carboxamide functional group. The compound's molecular formula is C17H18N2O, with a molecular weight of 270.34 g/mol.

The primary mechanism of action of this compound involves its role as a dopamine D1 receptor positive allosteric modulator (PAM). This interaction enhances the receptor's response to endogenous dopamine, which is crucial for various physiological processes such as motor control, reward pathways, and cognitive functions. D1 receptors are predominantly expressed in the brain and are implicated in several neuropsychiatric disorders, including schizophrenia and Parkinson's disease .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibitory activity against HeLa cells, with an IC50 value indicating effective proliferation inhibition. The mechanism underlying this cytotoxicity may involve disruption of tubulin polymerization, which is critical for cell division .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | TBD | Inhibition of tubulin polymerization |

| MRC-5 | TBD | Selective toxicity |

Neuroprotective Effects

In addition to its cytotoxic properties, this compound has shown promise in neuroprotection. By modulating D1 receptor activity, it may help mitigate cognitive decline associated with neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. The modulation of dopaminergic signaling pathways suggests potential therapeutic benefits for conditions characterized by dopaminergic deficits .

Case Study 1: D1 Receptor Modulation

A study investigating the effects of various tetrahydroisoquinoline derivatives on D1 receptor activity found that this compound significantly enhanced cAMP production in neuronal cultures. This effect was correlated with improved cognitive performance in animal models subjected to stress-induced cognitive impairment .

Case Study 2: Antitumor Activity

In another investigation focused on the antitumor properties of isoquinoline derivatives, this compound demonstrated potent cytotoxicity against multiple tumor cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting tubulin dynamics .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves N-acylation followed by intramolecular cyclization . For example:

- Step 1: React a substituted aniline derivative (e.g., m-anisidine) with an acylating agent (e.g., chloroacetyl chloride) under anhydrous conditions with a base (e.g., triethylamine) to form the intermediate amide.

- Step 2: Perform Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) to induce cyclization, forming the 3,4-dihydroisoquinoline core.

Key factors affecting yield include: - Temperature control (60–80°C optimal for cyclization).

- Catalyst selection (AlCl₃ vs. FeCl₃ for regioselectivity).

- Solvent polarity (dichloromethane or toluene for better cyclization efficiency).

Similar protocols achieved 59% overall yield for structurally related compounds .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies substituent patterns (e.g., aromatic protons, methyl groups).

- ¹³C NMR confirms carbonyl (C=O) and quaternary carbon positions.

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₈N₂O).

- X-ray Crystallography:

- Resolves stereochemistry and crystal packing, as demonstrated for carboxamide derivatives in multi-target inhibitor studies .

- HPLC-PDA:

- Purity assessment (>95%) with UV detection at 254 nm, critical for biological assays .

Advanced: How can researchers design experiments to evaluate the compound’s inhibitory activity against enzymes like monoamine oxidase (MAO) or cholinesterase?

Answer:

- In Vitro Enzyme Inhibition Assays:

- MAO Inhibition: Use recombinant MAO-A/MAO-B with kynuramine as a substrate. Monitor product formation (4-hydroxyquinoline) via fluorescence (λₑₓ=315 nm, λₑₘ=380 nm).

- Cholinesterase Inhibition: Apply Ellman’s assay with acetylthiocholine iodide. Measure thiocholine release at 412 nm using DTNB.

- IC₅₀ Determination:

- Dose-response curves (0.1–100 µM) with triplicate measurements.

- Compare to positive controls (e.g., donepezil for cholinesterase).

- Molecular Docking:

- Use AutoDock Vina to predict binding modes to MAO-B or acetylcholinesterase active sites, guided by crystal structures (PDB: 2V5Z) .

Advanced: How should researchers address contradictory reports on the biological activity of 3,4-dihydroisoquinoline derivatives across studies?

Answer:

- Standardize Assay Conditions:

- Control pH, temperature, and enzyme sources (e.g., human recombinant vs. rat liver MAO).

- Validate compound purity via HPLC and elemental analysis.

- Structure-Activity Relationship (SAR) Analysis:

- Meta-Analysis:

- Aggregate data from PubChem or ChEMBL to identify trends in IC₅₀ values and off-target effects.

Basic: What purification strategies are effective for isolating this compound at >95% purity?

Answer:

- Column Chromatography:

- Use silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1).

- Monitor fractions via TLC (Rf ≈ 0.4 in 1:1 hexane:EtOAc).

- Recrystallization:

- Dissolve crude product in hot ethanol, then slowly add water to induce crystallization.

- Impurity Profiling:

Advanced: How can computational methods like molecular dynamics (MD) simulations elucidate the compound’s interaction with sodium channels in pain modulation?

Answer:

- Target Selection:

- Focus on tetrodotoxin-sensitive Nav1.7 channels (PDB: 6J8J), critical in nociception .

- Simulation Protocol:

- Run 100-ns MD simulations in explicit solvent (TIP3P water) using AMBER or GROMACS.

- Calculate binding free energy via MM-PBSA (ΔG ~ -30 kcal/mol indicates strong binding).

- Experimental Validation:

- Patch-Clamp Electrophysiology: Measure compound-induced inhibition of Na⁺ currents in DRG neurons.

- Compare to known Nav1.7 blockers (e.g., PF-05089771) for potency benchmarking .

Advanced: What strategies optimize the compound’s metabolic stability for in vivo neuropharmacology studies?

Answer:

- Microsomal Stability Assays:

- Incubate with rat liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- Structural Modifications:

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation.

- Replace labile amide bonds with bioisosteres (e.g., sulfonamides) .

- Pharmacokinetic Profiling:

- Measure plasma half-life (t₁/₂) and brain penetration in rodent models using LC-MS.

Basic: How do researchers assess the compound’s potential cytotoxicity in preclinical studies?

Answer:

- Cell Viability Assays:

- MTT Assay: Treat SH-SY5Y or HEK293 cells (24–72 hours), measure formazan absorbance at 570 nm.

- IC₅₀ Calculation: Use non-linear regression (GraphPad Prism) to determine 50% growth inhibition.

- Selectivity Index (SI):

- Compare IC₅₀ values in target enzymes (e.g., MAO) vs. cytotoxic IC₅₀. SI >10 indicates therapeutic potential .

Advanced: How can NMR-based fragment screening identify binding partners for N-(4-methylphenyl)-3,4-dihydroisoquinolinecarboxamide?

Answer:

- Saturation Transfer Difference (STD) NMR:

- Saturate the compound’s aromatic protons (δ 7.2–7.8 ppm) and monitor signal transfer to protein residues.

- Identify binding epitopes using lysozyme or BSA as control proteins.

- Surface Plasmon Resonance (SPR):

- Immobilize the compound on a CM5 chip. Measure binding kinetics (ka/kd) for candidate receptors .

Advanced: What in silico tools predict the compound’s ADMET properties for lead optimization?

Answer:

- ADMET Prediction Software:

- SwissADME: Estimates logP (2.5–3.5), BBB permeability (+0.3), and CYP450 inhibition.

- ProTox-II: Predicts toxicity endpoints (e.g., hepatotoxicity probability: 45%).

- PAINS Filtering:

- Screen for pan-assay interference motifs (e.g., Michael acceptors) using RDKit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.